
2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid is a complex organic compound characterized by its unique benzodioxine structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a benzodioxine ring, which is a fused ring system containing both benzene and dioxine moieties, and two sulfonic acid groups, which enhance its solubility in water and other polar solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxine with formaldehyde and a sulfonating agent such as sulfuric acid. The reaction conditions often require controlled temperatures and pH to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonic acid groups can be reduced to sulfonates under specific conditions.
Substitution: The benzodioxine ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid.
Reduction: Formation of sulfonate derivatives.
Substitution: Formation of halogenated or nitrated benzodioxine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the sulfonic acid groups enhance its solubility and facilitate its transport within biological systems. The benzodioxine ring structure allows for π-π interactions with aromatic amino acids in proteins, contributing to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonic acid: Lacks one sulfonic acid group, resulting in different solubility and reactivity.
2,3-Dihydro-1,4-benzodioxine-5,7-disulfonic acid: Lacks the hydroxymethyl group, affecting its ability to form hydrogen bonds.
2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine: Lacks both sulfonic acid groups, significantly reducing its solubility in polar solvents.
Uniqueness
2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid is unique due to the combination of its benzodioxine ring, hydroxymethyl group, and two sulfonic acid groups. This combination imparts distinct chemical properties, such as high solubility in water, the ability to participate in multiple types of chemical reactions, and potential biological activity.
Eigenschaften
CAS-Nummer |
820976-26-9 |
|---|---|
Molekularformel |
C9H10O9S2 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid |
InChI |
InChI=1S/C9H10O9S2/c10-3-5-4-17-9-7(18-5)1-6(19(11,12)13)2-8(9)20(14,15)16/h1-2,5,10H,3-4H2,(H,11,12,13)(H,14,15,16) |
InChI-Schlüssel |
BEYOFWPIHAOBTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=C(O1)C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B12532780.png)

![N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide](/img/structure/B12532792.png)
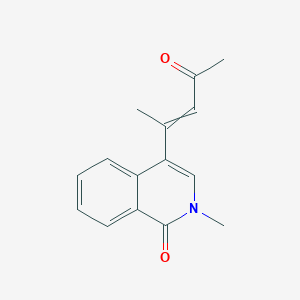
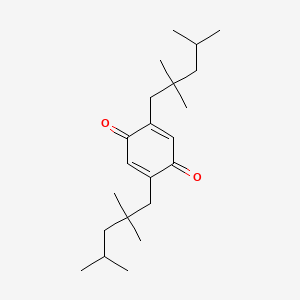
![3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one](/img/structure/B12532805.png)
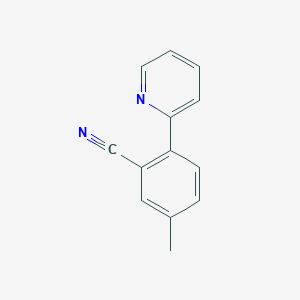
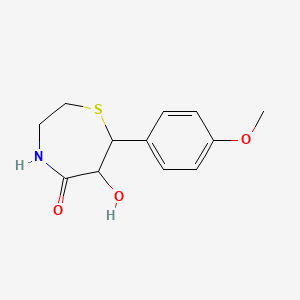
![5-[4-(Methylsulfanyl)phenyl]pentanoic acid](/img/structure/B12532831.png)
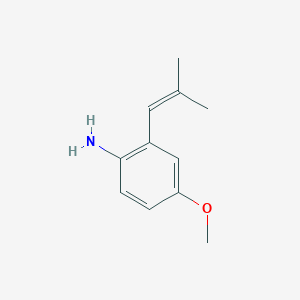

![1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl-](/img/structure/B12532851.png)
![[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol](/img/structure/B12532859.png)
